molecular formula C7H8ClFN2 B14856965 2-(4-Chloro-6-fluoropyridin-2-YL)ethanamine

2-(4-Chloro-6-fluoropyridin-2-YL)ethanamine

Cat. No.: B14856965
M. Wt: 174.60 g/mol
InChI Key: NFRZMPVCRHFFFA-UHFFFAOYSA-N
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Description

2-(4-Chloro-6-fluoropyridin-2-yl)ethanamine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses. Its unique structure imparts specific chemical properties that are useful in multiple scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-6-fluoropyridin-2-yl)ethanamine typically involves the reaction of 4-chloro-6-fluoropyridine with ethanamine. One common method is the nucleophilic substitution reaction where the chlorine atom on the pyridine ring is replaced by the ethanamine group. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-6-fluoropyridin-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-6-fluoropyridin-2-yl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-6-fluoropyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-6-fluoropyridin-2-yl)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

2-(4-chloro-6-fluoropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H8ClFN2/c8-5-3-6(1-2-10)11-7(9)4-5/h3-4H,1-2,10H2

InChI Key

NFRZMPVCRHFFFA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCN)F)Cl

Origin of Product

United States

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